molecular formula C10H14N2O B1471753 (3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine CAS No. 1513639-07-0

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine

Cat. No.: B1471753
CAS No.: 1513639-07-0
M. Wt: 178.23 g/mol
InChI Key: AVNVIRHQWFWGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is intended for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridin-2-yl group attached to a methanamine group via a cyclopropylmethoxy linker .

Scientific Research Applications

Anticonvulsant Activity

A study highlighted the synthesis of Schiff bases of 3-aminomethyl pyridine, including derivatives structurally related to (3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine, which were screened for anticonvulsant activity. These compounds exhibited significant protection against seizures in various models, suggesting potential for development into anticonvulsant drugs (Pandey & Srivastava, 2011).

Catalytic Activity

Research into unsymmetrical NCN′ and PCN pincer palladacycles based on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives demonstrated their effectiveness in catalytic applications, showing good activity and selectivity. This work underscores the utility of pyridin-2-yl)methanamine derivatives in developing novel catalysts for organic synthesis (Roffe et al., 2016).

Photocytotoxicity for Cancer Therapy

Iron(III) complexes incorporating (pyridin-2-yl)methanamine derivatives have been synthesized and their photocytotoxic properties examined. These complexes showed unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis, indicating their potential as novel therapeutics for cancer treatment using light-activated drugs (Basu et al., 2014).

Molecular Imaging and Drug Delivery

Another study on Iron(III) complexes of pyridoxal Schiff base and modified dipicolylamines highlighted their enhanced cellular uptake with selectivity and remarkable photocytotoxicity, suggesting their use in targeted cancer therapy and imaging (Basu et al., 2015).

Organic Synthesis and Chemical Reactions

Research also extends into the synthesis of novel organic compounds for various applications, including the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. This highlights the versatility of pyridin-2-yl)methanamine derivatives in organic chemistry and the development of new synthetic methodologies (Becerra et al., 2021).

Extraction and Separation Technology

Studies on ether derivatives as efficient Fe(III) extractants from HCl solution demonstrate the application of pyridin-2-yl)methanamine derivatives in separation technologies, offering novel approaches to metal recovery and environmental remediation (Wojciechowska et al., 2019).

Safety and Hazards

The safety and hazards associated with “(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine” are not well-documented. It’s important to handle all chemical compounds with care and appropriate safety measures .

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-9-10(2-1-5-12-9)13-7-8-3-4-8/h1-2,5,8H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNVIRHQWFWGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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